6-Oxobicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring, with a ketone group at the 6-position and a carboxylic acid group at the 2-position .
Preparation Methods
The synthesis of 6-Oxobicyclo[2.2.2]octane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a bicyclic ketone with a carboxylic acid derivative can yield the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups .
Comparison with Similar Compounds
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid can be compared with other similar bicyclic compounds, such as:
Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the ketone group at the 6-position.
6-Hydroxybicyclo[2.2.2]octane-2-carboxylic acid: Contains a hydroxyl group instead of a ketone group at the 6-position.
6-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Contains an amino group instead of a ketone group at the 6-position.
The presence of the ketone group in this compound makes it unique and influences its chemical reactivity and applications .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-oxobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12) |
InChI Key |
VIEVQDSYBPQRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CC2=O)C(=O)O |
Origin of Product |
United States |
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